An In-depth Technical Guide on the Structure-Activity Relationship of Dioxopromethazine Hydrochloride
An In-depth Technical Guide on the Structure-Activity Relationship of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine, a phenothiazine derivative, is recognized for its potent antihistaminic and antitussive properties. As a derivative of promethazine, its structure-activity relationship (SAR) is of significant interest for the development of novel therapeutics with optimized potency and selectivity. This technical guide provides a comprehensive overview of the SAR of Dioxopromethazine hydrochloride, focusing on its interactions with key biological targets, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors. This document synthesizes available data on its pharmacological profile, details relevant experimental methodologies for its evaluation, and visualizes the associated signaling pathways. While specific quantitative binding affinity data for Dioxopromethazine remains limited in publicly accessible literature, this guide establishes a framework for its SAR based on the broader understanding of the phenothiazine class of compounds.
Introduction
Dioxopromethazine hydrochloride is a first-generation antihistamine and a derivative of promethazine, characterized by the oxidation of the sulfur atom in the phenothiazine ring to a sulfone (S,S-dioxide).[1][2] This structural modification significantly influences its pharmacological profile, differentiating it from its parent compound. Dioxopromethazine is primarily known for its histamine H1 receptor antagonism, which underlies its utility in treating allergic conditions.[3][4] Additionally, like many phenothiazines, it exhibits activity at other receptors, including dopamine and muscarinic acetylcholine receptors, contributing to its broader effects and side-effect profile.[1] Its notable antitussive properties, reportedly stronger than codeine in some models, further highlight the importance of understanding its SAR for the development of new cough suppressants with a favorable safety profile.[1]
This guide will delve into the known structural features that govern the activity of Dioxopromethazine and related phenothiazines, present methodologies for assessing its pharmacological effects, and illustrate the key signaling pathways it modulates.
Chemical Structure
-
IUPAC Name: 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[2]
-
Molecular Formula: C₁₇H₂₁ClN₂O₂S[2]
-
Molecular Weight: 352.9 g/mol [2]
-
CAS Number: 15374-15-9[2]
The core structure of Dioxopromethazine is the tricyclic phenothiazine ring system. Key structural features include:
-
Phenothiazine Core: A tricyclic structure with two benzene rings fused to a central thiazine ring.
-
Sulfone Group: The sulfur atom at position 5 is oxidized to a sulfone (SO₂). This is the primary distinction from promethazine.
-
Alkylamino Side Chain: A dimethylaminopropyl chain attached to the nitrogen atom at position 10. The length and branching of this chain are critical for activity.[5][6]
Mechanism of Action and Structure-Activity Relationship (SAR)
Dioxopromethazine exerts its effects through antagonism of several G-protein coupled receptors (GPCRs). The SAR of phenothiazines is well-documented, and these principles can be extrapolated to understand the activity of Dioxopromethazine.
General Phenothiazine SAR
-
Alkyl Side Chain at N-10: A three-carbon chain between the ring nitrogen and the terminal amino group is generally optimal for neuroleptic (dopamine D2 receptor antagonist) activity. Shortening this chain to two carbons, as seen in promethazine and by extension Dioxopromethazine, tends to enhance antihistaminic and anticholinergic activities while reducing antipsychotic potency.[5][6]
-
Terminal Amino Group: A tertiary amine is typically required for maximal activity at dopamine and histamine receptors.[5][6]
-
Substitution at C-2: Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group generally increases antipsychotic activity. Dioxopromethazine is unsubstituted at this position.
-
Oxidation of the Sulfur Atom: Oxidation of the sulfur atom at position 5 to a sulfoxide or sulfone (as in Dioxopromethazine) generally decreases antipsychotic activity.[6] This suggests that the sulfone group in Dioxopromethazine may modulate its receptor binding profile, potentially favoring H1 receptor antagonism over D2 receptor antagonism.
Receptor Interactions
3.2.1. Histamine H1 Receptor Antagonism
Dioxopromethazine is a potent H1 receptor antagonist.[3][4] This action is responsible for its antihistaminic effects. The antagonism of H1 receptors blocks the effects of histamine, including vasodilation, increased vascular permeability, and smooth muscle contraction.
3.2.2. Dopamine D2 Receptor Antagonism
Like other phenothiazines, Dioxopromethazine is expected to have an affinity for dopamine D2 receptors, though likely lower than that of typical antipsychotics due to the two-carbon side chain and the sulfone group.[1][5] This interaction may contribute to some of its sedative and antiemetic effects.
3.2.3. Muscarinic Acetylcholine Receptor Antagonism
Antagonism at muscarinic acetylcholine receptors is a common feature of first-generation antihistamines and contributes to their anticholinergic side effects, such as dry mouth and blurred vision.[1] Dioxopromethazine's activity at these receptors is a key aspect of its overall pharmacological profile.
Antitussive Activity
The strong antitussive effect of Dioxopromethazine is a distinguishing feature.[1] The exact mechanism is not fully elucidated but is thought to involve a central action on the cough center in the medulla oblongata, potentially through modulation of the aforementioned receptor systems or other targets.
Quantitative Data
Table 1: Receptor Binding Affinity (Ki) of Promethazine
| Receptor | Ki (nM) | Reference |
| Histamine H1 | 1.4 | [7][8] |
This table provides data for the parent compound, promethazine, as a reference point for the expected high affinity of Dioxopromethazine for the H1 receptor.
Experimental Protocols
This section details methodologies for evaluating the pharmacological activity of Dioxopromethazine hydrochloride and its analogs.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
5.1.1. Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Dioxopromethazine hydrochloride for the H1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
[³H]-mepyramine (radioligand).
-
Mianserin or another suitable H1 antagonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from the H1-expressing cells.
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of Dioxopromethazine hydrochloride.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition.
5.2.1. Intracellular Calcium Mobilization Assay (for H1 and M1/M3 Receptors)
-
Objective: To assess the antagonist activity of Dioxopromethazine hydrochloride at Gq-coupled receptors (H1, M1, M3).
-
Materials:
-
CHO or HEK293 cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A suitable agonist for the target receptor (e.g., histamine for H1, carbachol for muscarinic receptors).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of Dioxopromethazine hydrochloride.
-
Stimulate the cells with a fixed concentration of the agonist (typically EC80).
-
Measure the change in fluorescence intensity over time.
-
Determine the IC50 value for the inhibition of the agonist-induced calcium response.
-
5.2.2. cAMP Accumulation Assay (for D2 and M2/M4 Receptors)
-
Objective: To determine the antagonist activity of Dioxopromethazine hydrochloride at Gi/o-coupled receptors (D2, M2, M4).
-
Materials:
-
CHO or HEK293 cells expressing the receptor of interest.
-
Forskolin (to stimulate adenylyl cyclase).
-
A suitable agonist for the target receptor (e.g., quinpirole for D2).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
-
Procedure:
-
Incubate the cells with varying concentrations of Dioxopromethazine hydrochloride.
-
Add a fixed concentration of the agonist.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using the detection kit.
-
Determine the IC50 value for the reversal of the agonist-induced inhibition of cAMP production.
-
In Vivo Antitussive Activity Assay
-
Objective: To evaluate the cough-suppressing effect of Dioxopromethazine hydrochloride.
-
Animal Model: Guinea pigs or mice.
-
Cough Induction:
-
Procedure:
-
Administer Dioxopromethazine hydrochloride or vehicle control to the animals (e.g., orally or intraperitoneally).
-
After a defined pre-treatment time, expose the animals to the cough-inducing stimulus.
-
Record the number of coughs over a specific observation period.
-
Compare the cough frequency in the drug-treated group to the control group to determine the percentage of cough inhibition.
-
Signaling Pathways
Dioxopromethazine hydrochloride acts as an antagonist at several GPCRs, thereby inhibiting their downstream signaling cascades.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is coupled to the Gq/11 family of G-proteins. Its antagonism by Dioxopromethazine blocks the following pathway:
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is coupled to the Gi/o family of G-proteins. Dioxopromethazine's antagonism of this receptor would prevent the inhibition of adenylyl cyclase.
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic receptors have multiple subtypes with different G-protein coupling.
-
M1, M3, M5 (Gq/11-coupled): Similar to the H1 receptor, antagonism by Dioxopromethazine would block the PLC-IP3/DAG pathway.
-
M2, M4 (Gi/o-coupled): Similar to the D2 receptor, antagonism would prevent the inhibition of adenylyl cyclase.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of Dioxopromethazine analogs.
Conclusion
The structure-activity relationship of Dioxopromethazine hydrochloride is rooted in the well-established principles of phenothiazine pharmacology. The presence of a two-carbon alkylamino side chain and a sulfone group on the phenothiazine nucleus likely contributes to its potent antihistaminic and antitussive effects, while potentially attenuating its dopamine D2 receptor antagonist activity compared to classic neuroleptics. The lack of specific quantitative binding data for Dioxopromethazine and its analogs in the public domain represents a significant knowledge gap. The experimental protocols and workflows detailed in this guide provide a robust framework for future research aimed at elucidating a more precise, quantitative SAR for this compound and its derivatives. Such studies are crucial for the rational design of new agents with improved therapeutic profiles for the treatment of allergic conditions and cough.
References
- 1. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dioxopromethazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Promethazine - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis and evaluation of novel phenothiazine derivatives as inhibitors of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
